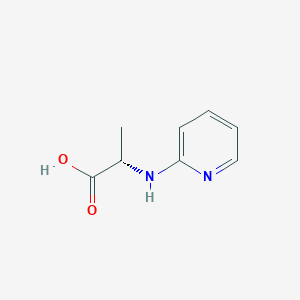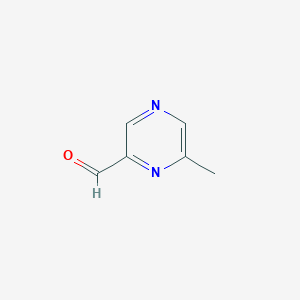
(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene
Descripción general
Descripción
“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a chemical compound. It is a derivative of benzene, which is a colorless or light yellow liquid at room temperature . The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.173 .
Synthesis Analysis
The synthesis of this compound involves the use of Baylis-Hillman adducts derived from nitroolefins . A simple and convenient synthetic route for the synthesis of (E)-2-(2-nitrobut-2-enyloxy)benzaldehyde uses Baylis-Hillman chlorides in the presence of potassium carbonate and salicylaldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromo group and a 2-nitroprop-1-enyl group attached to it . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a dipolarophile in [3+2] cycloaddition chemistry to produce spiro compounds . Nitroolefins, like the one present in this compound, are very reactive and have been frequently utilized as Michael acceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to be a solid at room temperature with a molecular weight of 163.173 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.Direcciones Futuras
The synthesis of this compound opens new opportunities for the preparation of libraries of a wide variety of new molecules . Its derivatives can be utilized as building blocks for a wide variety of organic compounds . This novel protocol for its synthesis represents an important endeavor in the field of organic chemistry .
Propiedades
IUPAC Name |
1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNVSMWCPXES-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

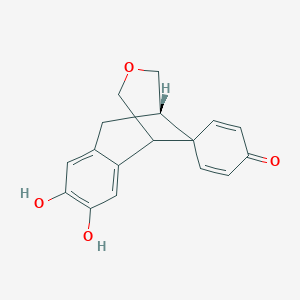

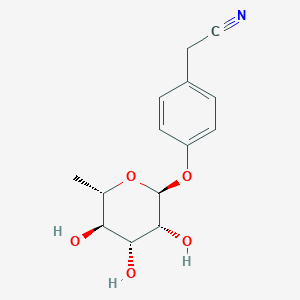

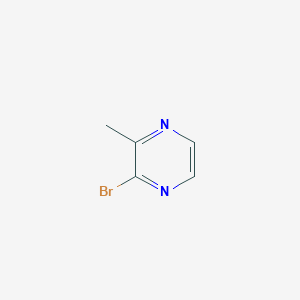


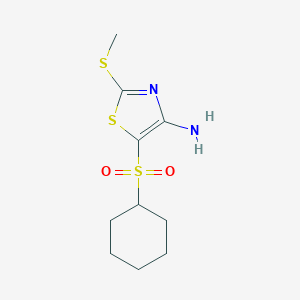
![Benz[f]indan-1-ol](/img/structure/B37803.png)


![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
